molecular formula C26H29NO7 B12034381 4-[4-(allyloxy)benzoyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one

4-[4-(allyloxy)benzoyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12034381
M. Wt: 467.5 g/mol
InChI Key: ZQTHLPVZZLYPOU-ZNTNEXAZSA-N
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Description

4-[4-(allyloxy)benzoyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with the molecular formula C26H29NO7 and a molecular weight of 467.524 g/mol This compound is notable for its unique structure, which includes multiple functional groups such as allyloxy, benzoyl, ethoxy, hydroxy, and methoxy groups

Preparation Methods

The synthesis of 4-[4-(allyloxy)benzoyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one involves several steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:

    Formation of the pyrrol-2-one core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the allyloxy group: This can be achieved through an allylation reaction using allyl halides in the presence of a base.

    Attachment of the benzoyl group: This step involves a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst.

    Incorporation of the ethoxy and hydroxy groups: These groups can be introduced through etherification and hydroxylation reactions, respectively.

    Addition of the methoxypropyl group: This step involves the alkylation of the compound with a methoxypropyl halide.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

4-[4-(allyloxy)benzoyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to carbonyl groups using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The allyloxy and methoxy groups can undergo nucleophilic substitution reactions with appropriate nucleophiles.

    Esterification: The hydroxy groups can react with carboxylic acids or their derivatives to form esters.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[4-(allyloxy)benzoyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[4-(allyloxy)benzoyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

4-[4-(allyloxy)benzoyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties.

Properties

Molecular Formula

C26H29NO7

Molecular Weight

467.5 g/mol

IUPAC Name

(4E)-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H29NO7/c1-4-14-34-19-10-7-17(8-11-19)24(29)22-23(18-9-12-20(28)21(16-18)33-5-2)27(13-6-15-32-3)26(31)25(22)30/h4,7-12,16,23,28-29H,1,5-6,13-15H2,2-3H3/b24-22+

InChI Key

ZQTHLPVZZLYPOU-ZNTNEXAZSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)C2/C(=C(/C3=CC=C(C=C3)OCC=C)\O)/C(=O)C(=O)N2CCCOC)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(C3=CC=C(C=C3)OCC=C)O)C(=O)C(=O)N2CCCOC)O

Origin of Product

United States

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